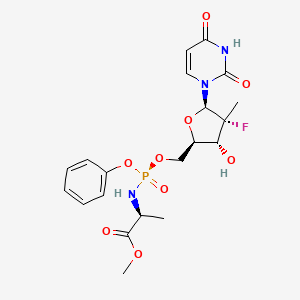

Sofosbuvir impurity N

Übersicht

Beschreibung

Sofosbuvir impurity N is a diastereomer and impurity of Sofosbuvir . Sofosbuvir is an approved anti-HCV drug and demonstrates potent anti-hepatitis C virus activity .

Synthesis Analysis

The synthesis of Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The synthetic approaches to Sofosbuvir and its close analogues have been analyzed in-depth .Wissenschaftliche Forschungsanwendungen

Development and Validation of Analytical Methods

RP HPLC Method for Estimation of Sofosbuvir and Related Impurity

Ganji et al. (2021) developed a Reverse Phase High-Performance Liquid Chromatography (RP HPLC) method for the estimation of Sofosbuvir and its impurities in bulk and pharmaceutical forms. This method is significant for quality control in pharmaceutical manufacturing (Ganji, Dhulipala, & Nemala, 2021).

Qualitative and Quantitative Analysis of Sofosbuvir in Tablets

Contreras et al. (2017) employed RP-UHPLC-DAD-MS for analyzing Sofosbuvir in film-coated tablets. This method ensures quality and detects potential degradants in pharmaceuticals (Contreras, Morales-Soto, Segura‐Carretero, & Valverde, 2017).

Degradation Products and Toxicity Prediction

Swain et al. (2016) focused on the degradation behavior of Sofosbuvir under various conditions, employing LC-ESI-QTOF-MS/MS for characterizing degradation products. This study also included in silico toxicity prediction, important for understanding potential health impacts of impurities (Swain, Samanthula, Bhagat, Bharatam, Akula, & Sinha, 2016).

Analytical Method for Sofosbuvir and Velpatasvir Tablets

Bhatt (2022) developed an RP-HPLC method for determining Sofosbuvir and Velpatasvir in tablets, emphasizing the importance of accurate and precise methods for pharmaceutical analysis (Bhatt, 2022).

Characterization and Interaction Studies

Interaction with Human Serum Albumin

Yang et al. (2016) investigated the interaction between Sofosbuvir and human serum albumin (HSA) using various spectroscopic and molecular docking methods. This research is vital for understanding the pharmacokinetics and dynamics of Sofosbuvir (Yang, Huang, Wu, Yan, He, & Li, 2016).

Electrochemical Determination of Sofosbuvir

Mahmoud et al. (2019) developed a molecularly imprinted polymer for the voltammetric determination of Sofosbuvir, demonstrating a novel approach for drug detection and analysis (Mahmoud, El-wekil, Mahnashi, Ali, & Alkahtani, 2019).

Species Differences in Liver Accumulation and Metabolism

Wang et al. (2020) examined the differences in liver accumulation and metabolism of Sofosbuvir across various species, providing insight into species-specific pharmacokinetics and pharmacodynamics (Wang, Babusis, Park, Niu, Kim, Zhao, Lu, Ma, Muench, Sperger, Ray, & Murakami, 2020).

Wirkmechanismus

Target of Action

Sofosbuvir impurity N, like Sofosbuvir, primarily targets the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir impurity N is a nucleotide analog inhibitor that specifically inhibits the HCV NS5B RNA-dependent RNA polymerase . After intracellular metabolism, it forms the pharmacologically active uridine analog triphosphate (GS-461203), which incorporates into HCV RNA by the NS5B polymerase and acts as a chain terminator .

Biochemical Pathways

Sofosbuvir impurity N, as a prodrug nucleotide analog, is metabolized into its active form, GS-461203 . This active form acts as a defective substrate for NS5B synthesis . The metabolic pathway to its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate has been described .

Pharmacokinetics

Sofosbuvir impurity N, like Sofosbuvir, is expected to exhibit linear pharmacokinetics with minimal accumulation upon multiple dosing . The primary analyte of interest for clinical pharmacology studies is GS-331007, as it accounts for >90% of systemic drug-related material exposure .

Result of Action

The result of the action of Sofosbuvir impurity N is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication . This leads to a decrease in the replication of the Hepatitis C virus, thereby reducing the viral load in the body .

Action Environment

The action of Sofosbuvir impurity N, like Sofosbuvir, can be influenced by various environmental factors. For instance, the presence of potent inducers of intestinal P-glycoprotein may lower the exposure of Sofosbuvir . Furthermore, Sofosbuvir should be kept in a well-closed container and stored at a temperature below 30 °C . It may exhibit polymorphism, which could potentially affect its stability .

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYBZIIPQSWBV-ZWXZMKCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

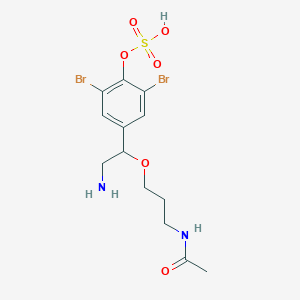

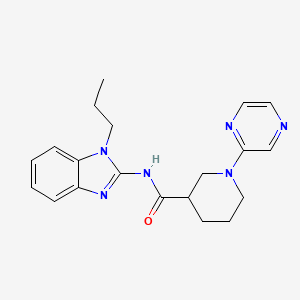

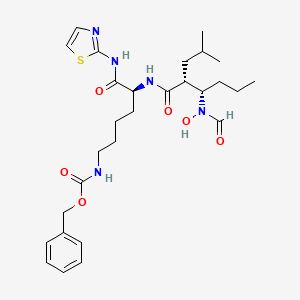

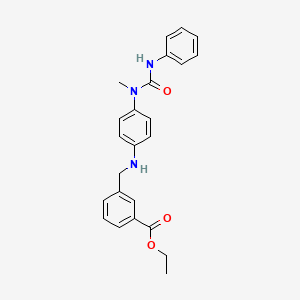

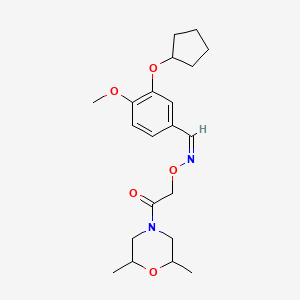

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)

![8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)